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Compound of Interest

Compound Name: 2,3-Dimethylpent-2-en-1-ol

Cat. No.: B12313740

Get Quote

Spectroscopic Data Interpretation: 2,3-
Dimethylpent-2-en-1-ol

CAS: 89794-41-2 | Formula: C

H
O | MW: 114.19 g/mol [1]

Executive Summary & Structural Logic

The Challenge: 2,3-Dimethylpent-2-en-1-ol presents a unique spectroscopic challenge
because it contains a tetrasubstituted double bond.[2] Unlike typical alkenes, it lacks vinylic
protons (protons attached directly to the C=C bond).[2] Consequently, standard

H NMR coupling patterns (
-coupling) cannot be used to determine the alkene geometry.[2]

The Solution: Structural elucidation relies on identifying the specific chemical environments of
the three methyl groups and the methylene "arms" of the molecule.[2] The differentiation
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between the (E) and (Z) isomers must be achieved using NOESY (Nuclear Overhauser Effect
Spectroscopy) to map the spatial proximity of the pendant groups.[2]

Structural Connectivity
e C1: Hydroxymethyl group (-CH
OH).[2]
e C2: Quaternary alkene carbon bonded to C1 and a Methyl group.[2]
e C3: Quaternary alkene carbon bonded to an Ethyl group and a Methyl group.[2]
e C4-C5: Ethyl group tail.[2]

Mass Spectrometry (MS) Interpretation

Method: GC-MS (Electron Impact, 70 eV) Objective: Confirm molecular weight and structural
fragments.[2]

The mass spectrum of allylic alcohols is characterized by facile dehydration and allylic
cleavage.[2]
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m/z (Fragment)

Intensity

Interpretation

114

Weak/Trace

Molecular lon [M]

.[2] Often weak in alcohols due

to rapid dehydration.

96

Medium

[M-H
Q]

.[2] Loss of water (18 Da).[2]
Characteristic of alcohols.
Forms a conjugated diene

cation.[2]

83

High

[M - CH
OH]

.[2] Allylic cleavage.[2] Loss of
the hydroxymethyl group (31
Da).[2]

69

Base Peak

[C
H

]

.[2] Loss of Ethyl group (29
Da) and Water? Or
fragmentation of the alkene
backbone.[2] Common in

terpene-like structures.[2]

55

High

[C
H

]

. Rearrangement fragment

typical of alkenes.[2]
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Diagnostic Check: Look for the [M-18] peak at m/z 96.[2] If this is the highest mass peak
observed, the molecular ion (114) may be too unstable, a common artifact in alcohol MS.[2]

Infrared Spectroscopy (IR) Interpretation

Method: FTIR (Neat film or ATR) Objective: Identify functional groups and confirm the degree of
substitution.[2]

Frequency (cm

Intensity Assignment Mechanistic Insight
)
Hydrogen-bonded
hydroxyl group.[2
3300-3450 Broad, Strong O-H Stretch ydroxyl group.[2]

Confirms alcohol

functionality.

Alkyl C-H bonds
2850-2960 Strong C-H Stretch (methyl and
methylene).[2]

Tetrasubstituted

alkenes show weak
1640-1670 Weak/Medium C=C Stretch C=C stretching due to

low dipole moment

change.[2]

Primary alcohol

1000-1050 Strong C-O Stretch ]
(allylic).[2]

Diagnostic Check: The absence of a strong C=C peak is expected.[2] If the peak at ~1650 cm

is very strong, suspect a less substituted impurity or conjugation with a carbonyl (which should
not be present).[2]

Nuclear Magnetic Resonance (NMR)

Solvent: CDCI

(Chloroform-d) Reference: TMS (0.00 ppm)[3][4]
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H NMR (Proton)

Since there are no alkene protons, the spectrum is defined by the alkyl groups attached to the

double bond.[2]

Shift (

ppm)

Multiplicity

Integration

Assignment

Structural
Note

4.15

Singlet (s)

C1-H (-CH

OH)

Deshielded by
Oxygen.[2]
Appears as a
singlet because
no vicinal
protons exist on
C2.[2]

2.05

Quartet (q)

C4-H (-CH

-CH

Allylic methylene.
[2] Coupled to
the terminal
methyl (C5).[2]

1.75

Singlet (s)

3H

C2-Me

Allylic methyl on
C2.[2]

1.68

Singlet (s)

3H

C3-Me

Allylic methyl on
C3.[2]

1.40

Broad (br)

1H

Hydroxyl proton.
[2] Shift varies
with
concentration/te

mperature.[2]

1.00

Triplet ()

3H

C5-H (-CH

-CH

Terminal methyl
of the ethyl

group.[2]

Critical Analysis:
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e The two singlets at 1.68 and 1.75 ppm are the "fingerprint" of the tetrasubstituted core.[2]

 Differentiation: The methyl on C2 is slightly more deshielded (downfield) due to the geminal

effect of the hydroxymethyl group compared to the ethyl group on C3, though they are very

close.[2]

C NMR (Carbon)

Method: Broadband Decoupled & DEPT-135

Shift (
Type (DEPT) Assignment Note
ppm)
Bonded to Ethyl and
135.0 Quaternary (C) C3 (Alkene)
Methyl.
Bonded to CH
1325 Quaternary (C) C2 (Alkene)
OH and Methyl.[2]
625 CH C1(-CH Characteristic primary
' (Down) OH) alcohol shift.[2]
CH C4 (Ethyl CH
24.0 Allylic methylene.[2]
(Down) )
CH
18.5 C2-Me Allylic methyl.[2]
(Up)
CH
17.5 C3-Me Allylic methyl.[2]
(Up)
CH C5 (Ethyl CH
13.0 Terminal methyl.[2]
(Up) )

Stereochemical Determination (E vs Z)
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This is the most critical step for researchers.[2] The IUPAC name often specifies (E)-2,3-
Dimethylpent-2-en-1-ol (CAS 89794-41-2), but synthesis often yields mixtures.[2]

Principle: The Nuclear Overhauser Effect (NOE) signal intensity is inversely proportional to the

sixth power of the distance (

).[2]

e Z-Isomer (Cis-like): The -CH

OH group and the Ethyl group are on the same side of the double bond.[2]

e E-Isomer (Trans-like): The -CH

OH group and the Ethyl group are on opposite sides.[2]
Experimental Protocol (1D NOE or 2D NOESY):
« Irradiate the -CH

OH signal (4.15 ppm).

o Observe enhancement in the alkyl region.[2]

Expected NOE

Isomer Logic
Enhancement
The -CH
(E)-Isomer Strong NOE with C3-Me (1.68 OH is trans to the Ethyl group,
ppm) placing it cis to the C3-Methyl.
[2]
Strong NOE with Ethyl-CH The -CH
(2)-Isomer

(2.05 ppm)

OH is cis to the Ethyl group.[2]

Logic Workflow Diagram

© 2026 BenchChem. All rights reserved. 7/11

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dimethyl-2-pentene
https://www.benchchem.com/product/b12313740/docs?utm_src=pdf-body#spectroscopic-data-interpretation-for-2-3-dimethylpent-2-en-1-ol
https://www.benchchem.com/product/b12313740/docs?utm_src=pdf-body#spectroscopic-data-interpretation-for-2-3-dimethylpent-2-en-1-ol
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dimethyl-2-pentene
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dimethyl-2-pentene
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dimethyl-2-pentene
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dimethyl-2-pentene
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dimethyl-2-pentene
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dimethyl-2-pentene
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dimethyl-2-pentene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12313740?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The following diagram illustrates the decision tree for validating the identity and
stereochemistry of the molecule.

Unknown Sample

IR Spectroscopy GC-MS
Check: 3350 cm-1 (OH) Check: m/z 96 (M-18)
Check: No C=0 Check: m/z 114 (M+)

1H NMR (CDCI3)
Check: Singlet ~4.15 ppm (CH2-0)
Check: No Alkene H

Confirm Tetrasubstituted Alkene
(2 x Methyl singlets + Ethyl)

NOESY Experiment
Irradiate CH2-O (4.15 ppm)

Enhancement at Enhancement at
1.68 ppm (C3-Me) 2.05 ppm (Ethyl-CH2)
= (E)-Isomer = (2)-1somer

Click to download full resolution via product page

Caption: Workflow for the structural and stereochemical validation of 2,3-Dimethylpent-2-en-1-
ol.

Experimental Protocol: Sample Preparation for NMR

To ensure high-resolution data for the critical NOE experiments, follow this strict preparation
protocol.
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e Solvent Selection: Use CDCI

(99.8% D) containing 0.03% TMS.[2] Ensure the solvent is dry (store over molecular sieves)
to prevent water peaks from obscuring the Ethyl-CH

or OH signals.[2]

o Concentration: Dissolve 10-15 mg of the analyte in 0.6 mL of solvent.

o Note: High concentrations (>30 mg) can cause viscosity broadening, obscuring the fine
splitting of the ethyl quartet.[2]

« Filtration: Filter the solution through a cotton plug in a glass pipette directly into the NMR
tube to remove suspended solids (silica/salts) which degrade line shape.[2]

e Shimming: Automated gradient shimming is usually sufficient, but manual touch-up of Z1 and
Z2 shims is recommended if the methyl singlets at 1.68/1.75 ppm are not resolved to
baseline.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 1.89794-41-2|2,3-Dimethylpent-2-en-1-ol|BLD Pharm [bldpharm.com]
e 2.2,3-Dimethyl-2-pentene | C7H14 | CID 25403 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 3. spectrabase.com [spectrabase.com]

e 4. C7H16 2,3-dimethylpentane low high resolution 1H proton nmr spectrum of analysis
interpretation of chemical shifts ppm spin spin line splitting H-1 2,3-dimethylpentane 1-H nmr
doc brown's advanced organic chemistry revision notes [docbrown.info]

 To cite this document: BenchChem. [Spectroscopic data interpretation for 2,3-Dimethylpent-
2-en-1-ol.]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12313740/docs#spectroscopic-data-interpretation-
for-2-3-dimethylpent-2-en-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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